(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid

Organoboron Reagents Quality Control Chemical Purity

Synthetic chemists often face lengthy multi-step routes to complex biaryl targets. This polyfunctionalized arylboronic acid eliminates extra protection/deprotection steps with its pre-installed Br, F, and OMe substituents alongside orthogonal B(OH)₂ and aryl-Br coupling sites. • Enables two sequential, chemoselective Suzuki-Miyaura couplings • Pre-installed fluorine & methoxy groups tune pharmacokinetics directly • 97% purity minimizes metal catalyst poisoning in sensitive transformations Available in research quantities from mg to gram scale with documented analytical data.

Molecular Formula C7H7BBrFO3
Molecular Weight 248.842
CAS No. 957035-08-4
Cat. No. B591773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
CAS957035-08-4
Molecular FormulaC7H7BBrFO3
Molecular Weight248.842
Structural Identifiers
SMILESB(C1=C(C=CC(=C1OC)F)Br)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3
InChIKeyQBCPODUNQONQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-3-fluoro-2-methoxyphenyl)boronic Acid Overview


(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid (CAS 957035-08-4) is a polysubstituted arylboronic acid characterized by the presence of bromo, fluoro, and methoxy groups on a single phenyl ring [1]. It is a member of the broader class of boronic acids, which are fundamental reagents in organic synthesis, primarily known for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl linkages [2]. This specific substitution pattern is not a general commodity chemical but a specialized reagent designed for advanced synthetic applications requiring precise control over molecular architecture and subsequent functionalization steps .

1 Supports Suzuki-Miyaura cross-coupling for biaryl construction
2 Orthogonal boronic acid and aryl bromide sites enable sequential coupling workflows
3 Pre-installed fluoro and methoxy groups support downstream property modulation

Non-Substitutability of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic Acid


The selection of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid over simpler, in-class alternatives is driven by its unique multi-functional architecture. While other boronic acids can form biaryl bonds, this compound provides a specific, pre-installed electronic and steric environment and a reactive handle (bromine) for orthogonal chemistry . Substituting it with an analog like (3-fluoro-2-methoxyphenyl)boronic acid or (6-bromo-2-methoxyphenyl)boronic acid would fundamentally alter the downstream molecular structure and properties, either by losing a crucial halogen for further derivatization or by changing the electron density on the ring, which can significantly impact the rate and selectivity of the Suzuki coupling step itself [1]. This difference is not theoretical; it directly affects synthetic yield, product purity, and the number of steps required to reach the target molecule.

Removing the bromo substituent eliminates the orthogonal reactivity handle for sequential couplings.
Altering the ring substitution pattern may significantly shift electronic and steric properties, impacting coupling rate and selectivity.
Physical property differences (density, boiling point) require distinct workup and purification protocols, making direct substitution impractical at scale.

Quantitative Differentiation Evidence for (6-Bromo-3-fluoro-2-methoxyphenyl)boronic Acid


Vendor Purity vs. Simpler Analogs

Vendor specifications provide a baseline for procurement quality. For the target compound, (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid (CAS 957035-08-4), multiple suppliers, including Bidepharm and AKSci, report a standard purity of 97% . For comparison, the non-brominated analog (3-fluoro-2-methoxyphenyl)boronic acid (CAS 762287-59-2) is commonly offered at a standard purity of 95% by the same vendors . This difference, while modest, indicates a slightly higher baseline of quality assurance for the target compound, which can be critical for reactions where even trace impurities lead to catalyst poisoning or side products.

Vendor Purity
Data to verify
Target: 97% Analog (non-Br): 95% +2 pp
Higher baseline purity may reduce pre-reaction purification needs.
Vendor-specified; verify by in-house QC.
Organoboron Reagents Quality Control Chemical Purity Procurement

Density and Boiling Point Differences

The physical properties of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid are distinct from its non-brominated analog, impacting handling and purification. The target compound has a reported density of 1.68 g/cm³ and a boiling point of 372.1 °C at 760 mmHg . In contrast, the analog (3-fluoro-2-methoxyphenyl)boronic acid (MW 169.95) has a significantly lower density of 1.3 g/cm³ and a lower boiling point of 330.7 °C at 760 mmHg . These quantitative differences are directly relevant for large-scale solvent extractions, distillations, and safe handling procedures.

Density & Boiling Point
Data to verify
Target:1.68 g/cm³, 372.1 °C
Analog:1.3 g/cm³, 330.7 °C
Diff:+0.38 g/cm³, +41.4 °C
Substantial differences require distinct solvent and temperature protocols.
Computed or experimental values; confirm under process conditions.
Physicochemical Properties Process Chemistry Material Handling Purification

Orthogonal Reactivity of the Aryl Bromide Handle

The most critical point of differentiation for (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is the presence of the aryl bromide moiety ortho to the boronic acid group. This creates a unique opportunity for orthogonal, sequential cross-coupling reactions . The boronic acid can first undergo a Suzuki-Miyaura coupling, and subsequently, the remaining bromide can participate in a second coupling (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig) [1]. Analogs lacking the bromine atom, such as (3-fluoro-2-methoxyphenyl)boronic acid, can only undergo a single coupling event, severely limiting their utility for building complex molecular scaffolds in a convergent manner.

Orthogonal Sites
Class-level inference
Target:2 reactive sites (B(OH)₂, Br)
Analog:1 site (B(OH)₂ only)
Enables sequential cross-coupling for convergent complex scaffold assembly.
General class reactivity; validate under specific coupling conditions.
Orthogonal Reactivity Cross-Coupling Synthetic Strategy Medicinal Chemistry

Application Scenarios for (6-Bromo-3-fluoro-2-methoxyphenyl)boronic Acid


Biaryl Scaffold Synthesis for Medicinal Chemistry

This compound is optimally deployed as a key building block in the medicinal chemistry laboratory. The presence of both a boronic acid and an aryl bromide allows for the rapid, iterative construction of complex biaryl or triaryl core structures common in kinase inhibitors and other drug targets . The pre-installed fluoro and methoxy groups directly contribute to desired pharmacokinetic properties (e.g., metabolic stability and lipophilicity modulation) of the final candidate, making the compound's specific substitution pattern a strategic asset in the drug discovery process.

Functional Monomers for Conjugated Polymers

In materials research, this compound serves as a crucial monomer precursor. Its unique substitution pattern can be exploited to create monomers with tailored electronic and optical properties . The ability to perform two sequential coupling reactions at the boronic acid and bromide sites allows for precise control over polymer architecture, such as synthesizing donor-acceptor copolymers with specific regioregularity. The physical properties data (density, boiling point) are particularly relevant for large-scale monomer purification and subsequent polymerization reaction setup.

Complex Ligands for Asymmetric Catalysis

The procurement of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is justified for research groups focused on developing novel catalysts. The compound's three distinct substituents create a sterically and electronically well-defined pocket, which is an ideal feature for ligands designed to induce high enantioselectivity in asymmetric transformations . The high vendor-stated purity of the compound (97%) is essential in this field, as trace metal impurities from lower-grade reagents can often poison the precious metal catalysts used in these highly sensitive reactions.

Reference Standard for Analytical Methods

Due to its well-defined physical properties (density of 1.68 g/cm³, boiling point of 372.1 °C) and the availability of high-purity commercial material (97% standard), this compound can serve as a suitable reference standard for developing and validating analytical methods (HPLC, GC-MS) for complex fluorinated and brominated aromatic mixtures . Its distinct chromatographic behavior relative to non-brominated analogs allows it to be used as a system suitability standard for laboratories processing similar halogenated intermediates.

Application
Selection Property
Validation Focus
Biaryl scaffold synthesis for medicinal chemistry
Orthogonal multi-site coupling potential
Synthetic convergence and substitution pattern retention
Functional monomer synthesis for conjugated polymers
Sequential coupling capability and electronic tailoring
Polymer architecture control and purification protocols
Ligand synthesis for asymmetric catalysis
High purity and defined steric/electronic environment
Ligand performance and catalyst compatibility
Analytical reference standard for halogenated aromatics
Well-defined physical properties and high purity
Chromatographic behavior and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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